molecular formula C5H5ClN2O B1588585 2-Chloro-6-methoxypyrazine CAS No. 33332-30-8

2-Chloro-6-methoxypyrazine

Cat. No. B1588585
CAS RN: 33332-30-8
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyrazine (2C6MP) is a synthetic compound that has been used in scientific research for decades. It is a pyrazine derivative that has been studied for its potential applications in medicine, biochemistry, and pharmacology. 2C6MP has been found to have a wide range of effects on the body, including changes in biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of 2C6MP research.

Scientific Research Applications

Transition Metal-Catalyzed Reactions

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : 2-Chloro-6-methoxypyrazine is used in transition metal-catalyzed reactions for carbon–carbon bond formation . These reactions include classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
  • Methods of Application : The specific experimental procedures for these reactions vary, but they generally involve the use of a transition metal catalyst (such as palladium) and the reactants, including 2-Chloro-6-methoxypyrazine . The reactions are typically carried out under controlled conditions, and the progress of the reaction is monitored using various analytical techniques .
  • Results or Outcomes : The outcomes of these reactions are new carbon–carbon bonds, which are fundamental in the synthesis of complex organic molecules . The efficiency of these reactions can vary depending on the specific conditions and catalysts used .

properties

IUPAC Name

2-chloro-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSFRJLOZQOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452021
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxypyrazine

CAS RN

33332-30-8
Record name 2-Chloro-6-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyrazine
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Synthesis routes and methods I

Procedure details

After dissolving 7.99 g of 2,6-dichloropyrazine in 100 ml of tetrahydrofuran, 11.3 ml of a 28% sodium methoxide-methanol solution was added dropwise while stirring at room temperature, and stirring was continued overnight. Water was added to the reaction solution, and extraction was performed with n-hexane. The organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain the title compound (6.96 g, 90% yield).
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

2,6-Dichloropyrazine (0.067 mole) is treated with a solution of sodium methoxide (0.067 mole) in 100 ml. dry methanol for 1 hour at 25°. The solvent is removed in vacuo and the residue is extracted with boiling hexane extract. 2-Chloro-6-methoxypyrazine crystallizes from the hexane extract. Another recrystallization from isopropanol at -70° gives 2-chloro-6-methoxypyrazine as an oil at room temperature.
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
N Sato, K Matsumoto, M Takishima… - Journal of the Chemical …, 1997 - pubs.rsc.org
… Reaction of 4a with refluxing methanolic sodium methoxide gave dimethoxypyrazine 5a and 2-chloro-6-methoxypyrazine 6a.Treatment of 5a with iodotrimethylsilane in refluxing …
Number of citations: 18 pubs.rsc.org
PF Pagoria - 1998 - osti.gov
… The synthesis of 2-chloro-6-methoxypyrazine … In addition 2-chloro-6methoxypyrazine has a high vapor pressure and will sublime at room temperature upon sitting. The product may be …
Number of citations: 80 www.osti.gov
J Zhu, XJ Zhao, PC Wang, M Lu - Journal of Heterocyclic …, 2016 - Wiley Online Library
… Based on these results, oxidation of 2,6-dichloropyrazine, 2,6-dimethoxypyrazine and 2-chloro-6-methoxypyrazine were tested respectively to explore novel synthetic pathway for LLM-…
Number of citations: 4 onlinelibrary.wiley.com
F Toudic, A Turck, N Plé, G Queguiner… - Journal of …, 2003 - Wiley Online Library
… The regioselectivity of the metalation of 2-chloro-6-methoxypyrazine, 2-fluoro-6-methoxypyrazine and 3-fluoro-6-chloropyridazine was studied; the relative ortho-directing power was F > …
Number of citations: 20 onlinelibrary.wiley.com
GWH Cheeseman, RA Godwin - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Various displacement reactions of chloropyrazines with sodium methoxide, sodium benzyl oxide, sodium benzyl sulphide, sodium hydroxide, and potassium fluoride are reported. …
Number of citations: 6 pubs.rsc.org
Y Sun, KM Shao, YY Lu, QH Shi, WK Wang… - Journal of Asia-Pacific …, 2017 - Elsevier
… The six methoxy-substituted pyrazines, 2-methoxypyrazine, 2-isopropyl-3-methoxypyrazine, 2-chloro-6-methoxypyrazine generated lower EAG response than 2-methoxy-3-…
Number of citations: 7 www.sciencedirect.com
A Turck, N Plé, F Mongin, G Quéguiner - Tetrahedron, 2001 - Elsevier
… The regioselectivity of the metallation of 2-chloro-6-methoxypyrazine (66) with LTMP and LDA has been studied (Scheme 26). The ratio 67/68 was close to 85/15, but the yield was …
Number of citations: 248 www.sciencedirect.com
S OKADA, A KOSASAYAMA, T KONNO… - Chemical and …, 1971 - jstage.jst.go.jp
which was expected to be the 4-oxide on the basis of the data already published. 8) We now wish to report the chemical determination of the position of oxygen atom. The acid …
Number of citations: 29 www.jstage.jst.go.jp
F Chevallier, F Mongin - Chemical Society Reviews, 2008 - pubs.rsc.org
This critical review targets as a readership researchers generally oriented toward organic synthesis and in particular those active in heterocyclic chemistry. Diazines and benzo …
Number of citations: 119 pubs.rsc.org
AJ Bellamy, P Golding - Central European Journal of Energetic …, 2008 - bibliotekanauki.pl
… (i) Conditions used for the nitration of 2‑chloro‑6‑methoxypyrazine viz. HNO /oleum [2]. The nitration mixture was prepared by adding 0% oleum (2 .0 ml, 4 .4 g) to 99.5% HNO (9.9 ml, …
Number of citations: 10 bibliotekanauki.pl

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